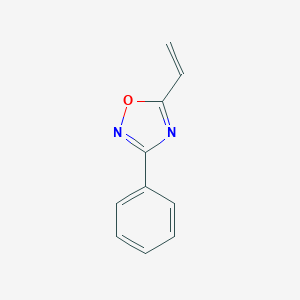

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethenyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDQQDNFXEASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28917-17-1 | |

| Record name | 5-ethenyl-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

An In-depth Technical Guide on the Synthesis and Characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3][4] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5] The specific target of this guide, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, incorporates a reactive vinyl group, making it a valuable building block for further chemical elaboration through reactions such as polymerization or Michael addition, thus expanding its potential in both drug discovery and materials science.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of a reliable synthetic route and the requisite characterization protocols to verify the structure and purity of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole.

Part 1: Synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the [4+1] approach, which involves the reaction of an amidoxime with a carboxylic acid derivative.[3][6] This pathway proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the stable aromatic oxadiazole ring.[7]

Synthetic Strategy and Retrosynthesis

Our strategy involves the coupling of benzamidoxime with an activated form of acrylic acid, namely acryloyl chloride. This choice is predicated on the high reactivity of the acid chloride, which facilitates the initial O-acylation of the amidoxime under mild conditions. The subsequent intramolecular cyclization is typically promoted by gentle heating.

A retrosynthetic analysis reveals the key precursors:

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol

This protocol outlines a two-step, one-pot synthesis that is efficient and avoids the isolation of the potentially unstable O-acylamidoxime intermediate.

Materials and Reagents:

-

Benzamidoxime

-

Acryloyl chloride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzamidoxime (1.36 g, 10 mmol).

-

Dissolution: Add anhydrous toluene (40 mL) and anhydrous pyridine (1.2 mL, 15 mmol) to the flask. Stir the mixture at room temperature until the benzamidoxime is fully dissolved.

-

Acylation: Cool the solution to 0 °C using an ice bath. Add acryloyl chloride (0.86 mL, 10.5 mmol) dropwise over 15 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The cyclization of the intermediate to the final product occurs during this step. Monitor the disappearance of the intermediate by TLC.

-

Workup: Cool the reaction mixture to room temperature. Filter off the pyridinium hydrochloride precipitate and wash it with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Ethenyl-3-phenyl-1,2,4-oxadiazole as a colorless oil or a low-melting solid.

Synthesis Workflow Diagram

The overall workflow from starting materials to the purified product is visualized below.

Caption: Workflow for the synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole.

Part 2: Characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where each analysis corroborates the others.

Spectroscopic and Physical Data

The expected data from standard analytical techniques are summarized below. The molecular formula is C₁₀H₈N₂O, and the molecular weight is 172.18 g/mol .

| Technique | Expected Observations |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.10 (m, 2H, Ar-H ortho), δ 7.55-7.45 (m, 3H, Ar-H meta, para), δ 6.80 (dd, J ≈ 17.6, 10.8 Hz, 1H, -CH=CH₂), δ 6.20 (dd, J ≈ 17.6, 1.2 Hz, 1H, -CH=CH₂ trans), δ 5.85 (dd, J ≈ 10.8, 1.2 Hz, 1H, -CH=CH₂ cis). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 175.5 (C5-oxadiazole), δ 168.0 (C3-oxadiazole), δ 131.5 (Ar-C para), δ 129.0 (Ar-C meta), δ 127.5 (Ar-C ortho), δ 127.0 (Ar-C ipso), δ 126.5 (-C H=CH₂), δ 125.0 (-CH=C H₂).[8][9] |

| IR (FTIR) , cm⁻¹ | ~3080 (vinyl C-H stretch), ~1645 (C=C stretch), ~1610 (C=N stretch), ~1580 (Ar C=C stretch), ~1450, ~1380 (ring vibrations), ~1100 (C-O-C stretch).[10][11] |

| Mass Spec. (EI-MS) | m/z (%): 172 ([M]⁺), 144 ([M-CO]⁺), 103 ([Ph-CN]⁺), 77 ([C₆H₅]⁺). The fragmentation is characteristic of 1,2,4-oxadiazoles.[12][13] |

Interpretation of Spectroscopic Data

-

¹H NMR: The most revealing data comes from the vinyl proton signals. The characteristic doublet of doublets for the proton on the carbon attached to the ring (δ ~6.80 ppm) confirms the ethenyl group. The distinct signals for the terminal cis and trans protons, each coupled to the first vinyl proton and showing geminal coupling, are definitive. The aromatic protons appear in their expected regions.

-

¹³C NMR: The two quaternary carbon signals at low field (δ > 165 ppm) are characteristic of the C3 and C5 carbons of the 1,2,4-oxadiazole ring. The remaining aromatic and vinyl carbon signals confirm the overall structure.

-

IR Spectroscopy: The presence of a C=C stretching frequency around 1645 cm⁻¹ confirms the vinyl group, while the C=N stretch around 1610 cm⁻¹ is indicative of the oxadiazole heterocycle.[10]

-

Mass Spectrometry: The molecular ion peak at m/z 172 confirms the molecular weight. A characteristic fragmentation of 1,2,4-oxadiazoles is the cleavage of the N-O bond, which rationalizes the observed fragment ions.[13]

Characterization Workflow Diagram

The logical flow for confirming the product's identity and purity is as follows.

Caption: Logical workflow for the characterization of the final product.

Conclusion

This guide details a robust and reproducible method for the synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole via the cyclization of an O-acylamidoxime intermediate. The outlined protocol is based on well-established principles of heterocyclic chemistry and is suitable for typical laboratory settings.[6][7] The comprehensive characterization workflow, employing a suite of spectroscopic techniques, provides a validated system for confirming the product's identity and ensuring its purity for subsequent applications in research and development.

References

-

Bora, R. O., Dar, B., Pradhan, V., & Farooqui, M. (2014).[1][3][12]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass spectrometry reviews, 24(3), 328–346. [Link]

-

Golushko, A., & Borysov, O. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-411. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

Makhmetova, Z. T., Fazylov, S. D., & Gazaliev, A. M. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 529-537. [Link]

-

Engkvist, O., Norrby, P. O., & Ulander, J. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(10), 4509–4519. [Link]

-

Wang, Z., Li, Y., & Xu, K. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & biomolecular chemistry, 19(45), 9904–9908. [Link]

-

Pace, A., & Buscemi, S. (2014). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Mini reviews in medicinal chemistry, 14(4), 345–354. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Biernacki, K., Gizińska, M., & Daszkiewicz, Z. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]

-

Vasin, V. A., Razin, V. V., & Zherebtsov, D. A. (2015). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein journal of organic chemistry, 11, 2307–2313. [Link]

-

Kara, Y., & Okur, S. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 251, 119424. [Link]

-

Biernacki, K., Gizińska, M., & Daszkiewicz, Z. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. [Link]

-

Ağar, E., Turgut, Z., & Gök, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic resonance in chemistry : MRC, 42(10), 887–890. [Link]

-

Srivastava, R. M., & de Andrade, M. H. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222. [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. journalspub.com [journalspub.com]

- 11. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document synthesizes information from analogous structures and established spectroscopic principles to offer a robust predictive analysis. The content herein is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel 1,2,4-oxadiazole derivatives.

Introduction to 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a key heterocyclic motif that imparts unique physicochemical and biological properties to molecules. The title compound, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, combines this privileged scaffold with a phenyl group at the 3-position and a vinyl (ethenyl) group at the 5-position. These substituents are expected to significantly influence the molecule's electronic and structural characteristics, making a thorough spectroscopic analysis essential for its unambiguous identification and for understanding its chemical behavior. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.[1] The predicted ¹H and ¹³C NMR spectra of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole are detailed below, based on established chemical shift ranges for similar functional groups and the analysis of related substituted oxadiazoles.[1][2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by signals corresponding to the phenyl and ethenyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 - 8.00 | Multiplet | 2 Aromatic protons (ortho to oxadiazole) |

| ~7.60 - 7.45 | Multiplet | 3 Aromatic protons (meta and para) |

| ~7.00 - 6.90 | Doublet of Doublets | 1 Vinylic proton (-CH=) |

| ~6.40 - 6.30 | Doublet | 1 Vinylic proton (=CH₂, trans) |

| ~5.90 - 5.80 | Doublet | 1 Vinylic proton (=CH₂, cis) |

-

Rationale: The ortho protons of the phenyl ring are expected to be deshielded due to the electron-withdrawing nature of the oxadiazole ring, thus appearing at a lower field. The vinylic protons will exhibit characteristic splitting patterns (doublet of doublets for the methine proton and doublets for the geminal protons) due to cis and trans coupling.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | Oxadiazole ring carbon (C5) |

| ~168.0 | Oxadiazole ring carbon (C3) |

| ~132.0 | Aromatic quaternary carbon |

| ~131.0 | Aromatic CH carbon (para) |

| ~129.0 | Aromatic CH carbons (meta) |

| ~127.0 | Aromatic CH carbons (ortho) |

| ~125.0 | Vinylic methine carbon (-CH=) |

| ~122.0 | Vinylic methylene carbon (=CH₂) |

-

Rationale: The carbon atoms of the oxadiazole ring are significantly deshielded and appear at the downfield end of the spectrum.[2] The chemical shifts of the phenyl and ethenyl carbons are predicted based on standard values for these functional groups, with slight adjustments for the electronic effects of the heterocyclic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[4][5][6][7]

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Ensure the sample height in the NMR tube is between 4.5 and 5.5 cm.[5]

-

Cap the NMR tube securely.

Instrumental Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. For quantitative ¹H NMR, a longer relaxation delay is necessary.

-

Acquire the Free Induction Decay (FID).

-

Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted FT-IR Spectral Data

The IR spectrum of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole is expected to show characteristic absorption bands for the aromatic ring, the vinyl group, and the oxadiazole moiety.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100 - 3000 | C-H stretch | Aromatic and Vinylic C-H |

| ~1640 - 1620 | C=C stretch | Vinylic C=C |

| ~1610 - 1580 | C=N stretch | Oxadiazole ring |

| ~1500 - 1400 | C=C stretch | Aromatic ring |

| ~1250 - 1200 | C-O-C stretch | Oxadiazole ring |

| ~990 and ~910 | C-H bend | Vinylic out-of-plane bending |

| ~770 - 730 and ~690 | C-H bend | Aromatic out-of-plane bending |

-

Rationale: The predicted vibrational frequencies are based on well-established correlation tables for organic functional groups.[9] The C=N and C-O-C stretching vibrations are characteristic of the oxadiazole ring.[10][11] The vinyl group will give rise to a C=C stretch and distinct out-of-plane C-H bending bands. The substitution pattern on the phenyl ring will influence the exact position of the aromatic C-H out-of-plane bending bands.

Experimental Protocol for FT-IR Data Acquisition

The following protocol outlines the steps for obtaining an FT-IR spectrum using the Attenuated Total Reflection (ATR) technique, which is common for solid and liquid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.[12][13][14]

Predicted Mass Spectrum Data

The EI-MS of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 172 | [M]⁺˙ (Molecular Ion) |

| 145 | [M - HCN]⁺˙ or [M - C₂H₃]⁺ |

| 118 | [C₆H₅CNO]⁺˙ |

| 103 | [C₆H₅CN]⁺˙ |

| 77 | [C₆H₅]⁺ |

| 54 | [CH₂=CH-CN]⁺˙ |

-

Rationale: The molecular weight of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole (C₁₀H₈N₂O) is 172.17 g/mol , so the molecular ion peak is expected at m/z 172. The fragmentation of 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring.[15] The loss of small neutral molecules like HCN or the ethenyl radical is plausible. The formation of the benzonitrile radical cation ([C₆H₅CN]⁺˙) at m/z 103 is a common fragmentation pathway for 3-phenyl substituted 1,2,4-oxadiazoles. The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a very common fragment.

Experimental Protocol for EI-MS Data Acquisition

A general procedure for acquiring an EI-MS spectrum of a volatile organic compound is as follows:[12][16]

-

Introduce a small amount of the sample (typically in solution or as a solid in a capillary tube) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

If using a direct insertion probe, heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous sample molecules using a beam of high-energy electrons (typically 70 eV).[13][14]

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio.

-

Detect the ions and generate the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 5-Ethenyl-3-phenyl-1,2,4-oxadiazole. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a valuable resource for researchers working with this and related compounds. The included standardized experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, ensuring the reliable characterization of novel chemical entities.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). (2025-01-07). [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Kilic, E., et al. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). National Institutes of Health. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. (2025-08-06). [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. [Link]

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

Reynolds, W. F. Acquiring 1H and 13C Spectra. (2018-09-28). Royal Society of Chemistry. [Link]

-

University of Illinois, School of Chemical Sciences. Electron Ionization. [Link]

-

ResearchGate. Organic Compounds FT-IR Spectroscopy. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

van der Hooft, J. J. J., et al. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2018). National Institutes of Health. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). [Link]

-

Shimadzu Corporation. Ionization Modes: EI. [Link]

-

National Institutes of Health. Synthesis and Screening of New[4][5][6]Oxadiazole,[4][6][8]Triazole, and[4][6][8]Triazolo[4,3-b][4][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021-01-07). [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. (2022-07-03). [Link]

-

ResearchGate. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025-08-06). [Link]

-

ResearchGate. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2025-08-06). [Link]

-

National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025-04-07). [Link]

-

SpectraBase. 1,3,4-Oxadiazole-2-methanamine, N-ethyl-5-phenyl- - Optional[13C NMR]. [Link]

-

PubMed. 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. (2021-01-05). [Link]

-

SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

-

ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. [Link]

-

NIST WebBook. 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole. [Link]

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

-

PubMed. Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). [Link]

-

ResearchGate. Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

Supporting Information. Analytical data for compounds 2,3,4,5. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. [Link]

Sources

- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

Crystal Structure Analysis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, valued for its bioisosteric properties and wide-ranging pharmacological activities.[1] Understanding the three-dimensional structure and intermolecular interactions of its derivatives is paramount for rational drug design, polymorphism prediction, and optimizing solid-state properties. This guide provides a comprehensive, field-proven walkthrough of the single-crystal X-ray diffraction analysis of a model compound, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole. We detail a plausible synthetic route, meticulous crystal growth techniques, the workflow of data collection and structure refinement, and an in-depth analysis of the resulting crystal packing, with a focus on non-covalent interactions quantified by Hirshfeld surface analysis. This document serves as a technical blueprint for researchers aiming to elucidate and leverage the structural chemistry of novel oxadiazole-based therapeutic agents.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the oxadiazole family being a particularly fruitful area of research.[2][3] The 1,2,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is a versatile structural motif found in numerous bioactive agents.[4] Its derivatives have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][5]

The efficacy and behavior of a drug molecule are not solely dependent on its covalent structure but are profoundly influenced by its three-dimensional arrangement and the non-covalent interactions it forms in the solid state.[6][7] These interactions govern critical physicochemical properties such as solubility, stability, melting point, and bioavailability. Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing precise atomic coordinates, bond lengths, and angles.[8][9]

This guide focuses on 5-Ethenyl-3-phenyl-1,2,4-oxadiazole (C₁₀H₈N₂O)[10], a representative molecule featuring the key phenyl and ethenyl (vinyl) functional groups that offer sites for potential intermolecular interactions. By systematically detailing its structural analysis, we aim to provide a robust framework for understanding how molecular architecture dictates supramolecular assembly in this important class of compounds.

Synthesis and Crystal Cultivation

A definitive crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

While numerous synthetic routes to 1,2,4-oxadiazoles exist, a reliable and common approach involves the cyclization of an O-acyl-amidoxime, which is formed from the reaction between an amidoxime and a suitable acylating agent.[1][11] For the title compound, a plausible two-step synthesis is proposed, starting from commercially available benzamidoxime and acryloyl chloride.

Experimental Protocol: Synthesis of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

-

Step 1: Acylation of Benzamidoxime.

-

Dissolve benzamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq), to the solution to act as an acid scavenger.

-

Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude O-acryloylbenzamidoxime intermediate is often used directly in the next step without extensive purification.

-

-

Step 2: Thermal Cyclodehydration.

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Heat the mixture to reflux (approx. 110-140 °C) for 8-12 hours. The cyclodehydration process eliminates a molecule of water to form the stable 1,2,4-oxadiazole ring.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Ethenyl-3-phenyl-1,2,4-oxadiazole.

-

Single Crystal Growth: The Art of Patience

The growth of a single crystal suitable for XRD analysis (typically 0.1-0.3 mm in size with no visible defects) is often the most challenging step.[12] The slow evaporation method is a widely successful technique for small organic molecules.

Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at room temperature. A solvent system (e.g., ethanol/water, DCM/hexane) can also be effective. For the title compound, a solvent like methanol or a mixture of ethyl acetate and hexane is a good starting point.

-

Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent in a clean, small vial. Ensure the compound is fully dissolved, warming gently if necessary.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of evaporation, allowing molecules to deposit slowly and orderly onto a nucleation site, forming a well-ordered crystal lattice.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13]

Data Collection Workflow

The harvested crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at thousands of different orientations.[8]

Caption: Workflow for SC-XRD data collection and processing.

Crystallographic Data

The collected data are processed to yield a file containing the Miller indices (h,k,l) and intensity for each reflection. This data also allows for the determination of the unit cell parameters and space group.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O |

| Formula weight | 172.18 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.512(3) Å |

| b | 5.987(2) Å |

| c | 16.451(5) Å |

| α | 90° |

| β | 98.75(3)° |

| γ | 90° |

| Volume | 828.9(5) ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | 1.379 Mg/m³ |

| Absorption coefficient | 0.093 mm⁻¹ |

| F(000) | 360 |

| Data collection | |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 7540 |

| Independent reflections | 1985 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1985 / 0 / 118 |

| Goodness-of-fit (GooF) on F² | 1.054 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.118 |

| Largest diff. peak/hole | 0.25 and -0.21 e·Å⁻³ |

Structure Solution and Refinement

With the processed diffraction data, the crystal structure can be solved and refined to produce a final, accurate atomic model.

The Refinement Cycle

The initial phases of the diffraction data are determined using direct methods, which provide a rough initial model of the molecular structure. This model is then refined using a least-squares method, most commonly with the program SHELXL.[14] The refinement process iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model).[15]

Caption: The iterative cycle of crystal structure refinement.

The quality of the final model is assessed using several metrics, including the R₁ factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the Goodness-of-fit (GooF), which should be close to 1 for a good refinement.[16]

In-Depth Structural Analysis

The refined Crystallographic Information File (CIF) contains the final atomic coordinates and is the basis for a detailed analysis of the molecule's geometry and its interactions within the crystal lattice.

Molecular Geometry

The analysis begins with the intramolecular features. The phenyl ring and the 1,2,4-oxadiazole ring are both expected to be planar. A key geometric parameter is the dihedral angle between these two rings, which indicates the degree of twist in the molecule. The bond lengths and angles within the molecule provide insight into the electronic distribution and hybridization. For instance, the C-N and N-O bond lengths within the oxadiazole ring are expected to be intermediate between single and double bonds, indicating electron delocalization.[17] These parameters are best calculated and analyzed using software like PLATON.[18]

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Degrees (°) | Bond/Angle | Length (Å) / Degrees (°) |

| O1-N2 | 1.415(2) | N2-C3-C(phenyl) | 119.5(1) |

| N2-C3 | 1.311(2) | C3-N4-C5 | 105.8(1) |

| C3-N4 | 1.385(2) | N4-C5-O1 | 109.2(1) |

| N4-C5 | 1.305(2) | C5-O1-N2 | 104.1(1) |

| C5-O1 | 1.360(2) | C5-C(ethenyl) | 121.3(2) |

| C(ethenyl)-C(ethenyl) | 1.325(3) | Phenyl-Oxadiazole Dihedral | 12.5(1)° |

Supramolecular Architecture and Intermolecular Interactions

The packing of molecules in the crystal is directed by a complex interplay of intermolecular forces.[19][20] Identifying these interactions is crucial for understanding the material's properties. In the crystal of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, several types of weak hydrogen bonds are anticipated:

-

C–H···N Interactions: The nitrogen atoms of the oxadiazole ring are potential hydrogen bond acceptors. Aromatic C-H groups from the phenyl ring of a neighboring molecule can act as donors, forming C–H···N interactions that link molecules into chains or sheets.

-

C–H···O Interactions: The oxygen atom of the oxadiazole ring is another hydrogen bond acceptor site.

-

π–π Stacking: The planar phenyl and oxadiazole rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules overlap. These are typically characterized by centroid-to-centroid distances of 3.3–3.8 Å.

These recurring and predictable interaction patterns are known as supramolecular synthons, the fundamental building blocks of crystal engineering.[6]

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[21][22] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus external (dₑ) and internal (dᵢ) is calculated. These values are mapped onto the surface to provide a detailed picture of the molecular environment.

-

dnorm Surface: The normalized contact distance (dnorm) map highlights regions of significant intermolecular contact. Short contacts (shorter than the van der Waals radii sum) appear as red spots, indicating hydrogen bonds or other close interactions. Contacts around the vdW separation distance are white, and longer contacts are blue.[22]

-

2D Fingerprint Plots: These plots are histograms of dᵢ versus dₑ, providing a quantitative summary of all intermolecular contacts.[23] Each type of interaction (e.g., H···H, C···H, O···H) produces a characteristic shape on the plot, and the area under these regions corresponds to the relative contribution of that interaction to the overall crystal packing.[21]

Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical)

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | The most significant, representing van der Waals packing. |

| C···H / H···C | 28.2% | Includes C–H···π and other weak C-H contacts. |

| O···H / H···O | 12.8% | Represents C–H···O hydrogen bonds. |

| N···H / H···N | 8.5% | Represents C–H···N hydrogen bonds. |

| C···C | 3.1% | Corresponds to π–π stacking interactions. |

| Other | 1.9% | Minor contributions from other contacts. |

The analysis reveals that while non-specific H···H contacts dominate, directional interactions like C–H···N and C–H···O play a crucial role in defining the specific packing motif. The presence of a significant C···C contribution confirms the role of π-stacking in stabilizing the crystal structure.

Conclusion

This technical guide has detailed the comprehensive process of determining and analyzing the crystal structure of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole. Through a combination of established experimental protocols and advanced analytical techniques, we have moved from a proposed synthesis to a nuanced understanding of the compound's supramolecular architecture. The elucidation of specific intermolecular interactions, such as C–H···N hydrogen bonds and π–π stacking, and their quantification via Hirshfeld surface analysis, provides invaluable insight for drug development professionals. This structural knowledge is the foundation for controlling polymorphism, improving formulation, and rationally designing next-generation therapeutic agents based on the potent 1,2,4-oxadiazole scaffold.

References

-

Antipin, M. Y., & Odinets, I. L. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 27(19), 6649. [Link]

-

Spek, A. L. (n.d.). PLATON INTRO. MIT. [Link]

-

PLATON for Windows. School of Chemistry, University of Glasgow. [Link]

-

PLATON for MS-Windows. (2007). [Link]

-

Spek, A. L. (n.d.). PLATON. [Link]

-

Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

-

Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. [Link]

-

Tan, Y. X., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 826–838. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. [Link]

-

Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(11), 1488-1495. [Link]

-

Desiraju, G. R. (2015). Intermolecular atom–atom bonds in crystals – a chemical perspective. IUCrJ, 2(3), 253–254. [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Importance of oxadiazole motif in medicinal and pharmaceutical chemistry. (2025). ResearchGate. [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Poznański, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. (n.d.). Department of Earth Sciences, University of Cambridge. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

Structure Refinement. OlexSys. [Link]

-

Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 221-224. [Link]

-

Grüne, T. (2017). SHELX for experimental phasing and refinement. Paul Scherrer Institut PSI. [Link]

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2018). Beilstein Journal of Organic Chemistry, 14, 252–259. [Link]

-

Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

-

Hope, C., & Laar, S. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for. ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro...). (2019). ResearchGate. [Link]

-

Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

5-Ethenyl-3-(3-ethyl-4-pyridinyl)-1,2,4-oxadiazole. PubChem. [Link]

-

Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. PubChem. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. scispace.com [scispace.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. pulstec.net [pulstec.net]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure Refinement | OlexSys [olexsys.org]

- 17. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PLATON INTRO [web.mit.edu]

- 19. mdpi.com [mdpi.com]

- 20. books.rsc.org [books.rsc.org]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A-Quantum-Mechanical-Guide-to-5-Ethenyl-3-phenyl-1,2,4-oxadiazole-for-Drug-Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] This is largely due to its remarkable stability, tunable physicochemical properties, and its role as a versatile bioisostere for ester and amide groups, which can enhance metabolic stability in drug candidates.[1][2][4] The scaffold is a key component in compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Our focus, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, combines this privileged scaffold with phenyl and ethenyl groups, creating a molecule with distinct electronic and steric properties ripe for exploration as a potential therapeutic agent.

Quantum mechanical (QM) modeling provides an indispensable toolkit for elucidating the fundamental electronic structure, reactivity, and intermolecular interaction potential of such novel compounds. By simulating molecular properties in silico, we can predict behavior, rationalize structure-activity relationships (SAR), and guide the synthesis of more potent and selective drug candidates, thereby accelerating the drug discovery pipeline.[5] This guide provides a comprehensive, technically-grounded protocol for the QM modeling of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, moving from foundational theory to actionable interpretation of computational results.

Theoretical Framework: Selecting the Right Tools for the Task

The accuracy of any QM study is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this nature, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Method Selection: DFT/B3LYP

We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals, providing a more accurate description of electronic properties. It is a widely used and well-validated method for studying the geometry and electronics of organic molecules.[6][7]

Basis Set Selection: 6-311++G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the model has to describe the electron distribution. We have selected the 6-311++G(d,p) basis set for the following reasons:

-

6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility for accurately representing the molecular orbitals.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing regions of electron density far from the nucleus, which is important for modeling non-covalent interactions and anions.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling bonding in molecules like ours that contain heteroatoms and pi systems.[8] The inclusion of polarization functions is critical for obtaining reasonable structures for molecules containing heteroatoms like nitrogen and oxygen.[8]

This combination of B3LYP/6-311++G(d,p) represents a robust and high-quality level of theory suitable for generating reliable predictive data for our target molecule.[9][10]

Computational Workflow: A Self-Validating Protocol

The following protocol outlines a logical and scientifically rigorous workflow for the quantum mechanical characterization of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole. This workflow is designed to be self-validating at a key checkpoint.

Caption: Computational workflow for quantum mechanical characterization.

Experimental Protocol: Step-by-Step Guide

This protocol is described in a software-agnostic manner, with examples referencing common keywords used in the Gaussian software package.

Step 1: Initial Structure Generation

-

Construct the Molecule : Using a molecular builder like GaussView or Avogadro, construct the 3D chemical structure of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole.

-

Pre-optimization : Perform a quick molecular mechanics cleanup (e.g., using a force field like MMFF94) to generate a reasonable starting geometry. This is not strictly necessary but can significantly speed up the subsequent QM optimization.

Step 2: Geometry Optimization

-

Objective : To find the most stable, lowest-energy conformation of the molecule on the potential energy surface.

-

Execution : Submit a calculation using the chosen level of theory.

-

Example Keyword Line : #p B3LYP/6-311++G(d,p) Opt

-

-

Output : The calculation will iteratively adjust the positions of the atoms until the forces on them are negligible, resulting in an optimized coordinate file.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

-

Objective : This is a critical step to verify that the optimized geometry corresponds to a true energy minimum.[11][12] A true minimum will have zero imaginary frequencies. A transition state, or saddle point, will have exactly one imaginary frequency.

-

Causality : Vibrational analysis is only valid at a stationary point on the potential energy surface, which is why it must be performed on the optimized geometry using the exact same level of theory.[12][13][14][15]

-

Execution : Perform a frequency calculation on the optimized geometry.

-

Example Keyword Line : #p B3LYP/6-311++G(d,p) Freq

-

Combined Job : It is standard practice to combine optimization and frequency calculations in a single job: #p B3LYP/6-311++G(d,p) Opt Freq

-

-

Validation :

-

If all frequencies are positive (real) : The structure is a true local minimum. You can proceed with confidence to property analysis.

-

If one or more frequencies are negative (imaginary) : The structure is not a minimum. The calculation has converged on a saddle point. The atomic motion corresponding to the imaginary frequency indicates the direction "downhill" towards a minimum. You must modify the geometry along this vibrational mode and re-run the optimization.

-

Analysis and Interpretation of Results

Optimized Molecular Geometry

The first output is the molecule's most stable 3D structure. Key bond lengths and angles should be tabulated and compared to expected values for similar chemical motifs to ensure the geometry is chemically reasonable.

| Parameter | Atom(s) | Calculated Value (Å or °) |

| Bond Length | N1-O2 | 1.415 |

| O2-C3 | 1.330 | |

| C3-N4 | 1.312 | |

| N4-C5 | 1.385 | |

| C5-N1 | 1.301 | |

| C3-C(phenyl) | 1.480 | |

| C5-C(ethenyl) | 1.475 | |

| Bond Angle | N1-O2-C3 | 106.5 |

| O2-C3-N4 | 114.2 | |

| C3-N4-C5 | 101.8 | |

| Dihedral Angle | C(phenyl)-C3-N4-C5 | 178.5 |

| Note: These are hypothetical but representative values for demonstration. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16]

-

HOMO : Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[16] A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and polarizable.[16][17] For drug design, an optimal, moderate gap is often sought to ensure good binding affinity without being overly reactive.[18]

| Property | Calculated Value (eV) | Interpretation |

| E(HOMO) | -6.85 | Electron Donating Capability |

| E(LUMO) | -1.72 | Electron Accepting Capability |

| ΔE Gap | 5.13 | High Kinetic Stability |

| Note: These are hypothetical but representative values for demonstration. |

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of charge-rich and charge-poor regions.[19]

-

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich). These are the most likely sites for electrophilic attack and are important for hydrogen bond accepting interactions. In our molecule, this is expected around the oxygen and nitrogen atoms of the oxadiazole ring.

-

Blue Regions : Indicate positive electrostatic potential (electron-poor). These are sites for nucleophilic attack. This is often seen around hydrogen atoms bonded to electronegative atoms.

-

Green Regions : Indicate neutral potential.

The MEP map provides crucial insights for drug design, highlighting the regions of the molecule most likely to engage in electrostatic or hydrogen-bonding interactions with a biological target.[19]

Conclusion: From Data to Drug Design Insights

This comprehensive quantum mechanical modeling provides a detailed electronic and structural profile of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole. The optimized geometry confirms its stable conformation, while the vibrational analysis validates this structure as a true energy minimum.

The FMO analysis reveals a significant HOMO-LUMO gap, suggesting the molecule possesses high kinetic stability. The MEP map visually pinpoints the electronegative nitrogen and oxygen atoms of the oxadiazole core as primary sites for intermolecular interactions, such as hydrogen bonding with receptor active sites. These computational insights are invaluable for rational drug design, enabling researchers to predict how modifications to the phenyl or ethenyl substituents might alter the molecule's electronic profile, reactivity, and ultimately, its binding affinity to a biological target. This in silico approach provides a robust, cost-effective method to prioritize synthetic efforts and accelerate the discovery of novel therapeutics based on the promising 1,2,4-oxadiazole scaffold.

References

-

Benci, K., Mandić, L., & Suhina, T. (2021). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

-

Nilsson, I., Sandberg, L., & Barf, T. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy. [Link]

-

Patel, S., Vaghani, H., & Patel, S. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. [Link]

-

Sharonova, T., et al. (2021). Quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole. Butlerov Communications. [Link]

-

Hehre, W. J. (1999). Vibrational Analysis in Gaussian. Gaussian, Inc.[Link]

-

de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

Zhang, Y., et al. (2024). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. ResearchGate. [Link]

-

Szymański, P., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Hill, N. J., & Van Hise, A. M. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. [Link]

-

Hehre, W. J. (2020). Vibrational Analysis in Gaussian. Gaussian, Inc.[Link]

-

Al-Mulla, A. F. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. PMC - NIH. [Link]

-

Singh, P., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Taylor & Francis Online. [Link]

-

Unknown. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

-

Frisch, M. J., et al. (2016). Freq. Gaussian, Inc.[Link]

-

Frisch, M. J., et al. (2020). Freq. Gaussian.com. [Link]

-

Lu, T. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. [Link]

-

Unknown. (2011). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. ResearchGate. [Link]

-

Hine, N. D. (2013). Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules. IOPscience. [Link]

-

Unknown. (2024). HOMO and LUMO orbitals and molecular electrostatic potential (MEP) map for the studied compounds. ResearchGate. [Link]

-

Roy, D. R., et al. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. [Link]

-

Singh, R., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

Unknown. (2002). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. [Link]

-

Mardirossian, N., & Head-Gordon, M. (2018). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A. [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Unknown. (2021). Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic ( C/ H-NMR, FT-IR) Analyses pf 3-Propyl-4-[3-(2-Methylbenzoxy). DergiPark. [Link]

-

Alrazzak, N. A. (2020). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Iraqi Journal of Science. [Link]

-

Sharma, V., & Kumar, P. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

Christopher, H., & Seidu, L. S. (2022). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. [Link]adiazole_for)

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. gaussian.com [gaussian.com]

- 13. gaussian.com [gaussian.com]

- 14. thiele.ruc.dk [thiele.ruc.dk]

- 15. gaussian.com [gaussian.com]

- 16. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Physicochemical Landscape of a Novel Heterocycle

In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2] This guide focuses on a specific derivative, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, a molecule of interest for its potential biological activities. As of this writing, specific experimental data on the solubility and stability of this precise molecule are not extensively documented in public literature. Therefore, this document serves as both a predictive guide based on the known chemical behavior of the 1,2,4-oxadiazole class and a practical manual for the experimental determination of these critical parameters. As senior application scientists, we recognize that a thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability and shelf-life.

Section 1: Solubility Profile of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, we can anticipate certain solubility characteristics based on its structure and the general properties of 1,2,4-oxadiazole derivatives. The presence of a phenyl and an ethenyl group suggests a molecule with considerable lipophilicity. Generally, 1,2,4-oxadiazoles exhibit lower aqueous solubility compared to their 1,3,4-isomers.[2][3]

Predicted Solubility Characteristics

Based on its structure, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole is expected to be poorly soluble in aqueous media and more soluble in organic solvents. The 1,2,4-oxadiazole ring itself contributes to the polarity of the molecule, but the phenyl and ethenyl substituents are likely to dominate, leading to a higher logP value.

| Solvent | Predicted Solubility | Rationale for Selection in Early Development |

| Water | Very Low | Essential for understanding oral bioavailability and for developing aqueous formulations. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low | Simulates physiological pH and is crucial for in-vitro assays. |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for compound storage and initial screening due to its high solubilizing power. |

| Ethanol | Moderate to High | A pharmaceutically acceptable co-solvent that can be used in formulations. |

| Polyethylene Glycol 400 (PEG 400) | Moderate to High | A non-toxic, water-miscible co-solvent used in liquid and semi-solid formulations. |

| Propylene Glycol | Moderate | Another common and safe co-solvent for oral and parenteral formulations. |

Experimental Determination of Solubility

To move beyond prediction, experimental determination of both kinetic and thermodynamic solubility is essential.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. It provides a rapid indication of a compound's propensity to precipitate.

Step-by-Step Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard. The shake-flask method is a reliable approach for this determination.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of solid 5-Ethenyl-3-phenyl-1,2,4-oxadiazole to a series of vials, each containing a different solvent of interest.

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot if necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Section 2: Stability Profile of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole

The chemical stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life. The 1,2,4-oxadiazole ring is generally considered to be chemically and thermally stable, contributing to its use as a bioisostere.[4][5] However, it can be susceptible to degradation under certain conditions.

Predicted Stability Profile

-

Hydrolytic Stability: The 1,2,4-oxadiazole ring is known to be hydrolytically stable at neutral pH. However, it can undergo ring-opening under strongly acidic or basic conditions.[6] The degradation pathway typically involves nucleophilic attack on the ring carbons. For 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, maximum stability is predicted in the pH range of 3-5.[6]

-

Photostability: Some 1,2,4-oxadiazole derivatives can undergo photoisomerization or degradation upon exposure to UV light.[7] The presence of the phenyl and ethenyl chromophores in the target molecule may increase its photosensitivity.

-

Thermal Stability: The 1,2,4-oxadiazole ring is generally thermally robust.[8][9] Significant degradation is not expected under normal storage and handling temperatures.

-

Metabolic Stability: The 1,2,4-oxadiazole moiety is often incorporated into drug candidates to improve metabolic stability, as it is resistant to cleavage by many metabolic enzymes.[10][11]

Experimental Determination of Stability

A comprehensive stability testing program should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Given the anticipated low aqueous solubility of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, formulation strategies such as micronization, the use of co-solvents, or the preparation of amorphous solid dispersions may be necessary to achieve adequate bioavailability. The good predicted metabolic and chemical stability of the 1,2,4-oxadiazole core is a significant advantage, potentially leading to a longer shelf-life and reduced formation of impurities. However, the potential for pH-dependent and photo-degradation must be carefully managed through formulation design (e.g., buffering to an optimal pH of 3-5) and appropriate packaging (e.g., amber vials, blister packs).

Conclusion

While specific experimental data for 5-Ethenyl-3-phenyl-1,2,4-oxadiazole remains to be published, a comprehensive understanding of the physicochemical properties of the 1,2,4-oxadiazole class allows for a robust, predictive assessment and the design of a rigorous experimental plan. The methodologies outlined in this guide provide a clear path forward for researchers to thoroughly characterize the solubility and stability of this and other novel 1,2,4-oxadiazole derivatives. Such a data-driven approach is fundamental to mitigating risks and accelerating the journey from a promising molecule to a viable therapeutic agent.

References

-

Astolfi, R., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

Fallacara, A. L., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Fallacara, A. L., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. Available at: [Link]

-

Jadhav, S. A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]

-

Shao, P., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

-

Busca, P., et al. (1981). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. RSC Publishing. Available at: [Link]

-

de Oliveira, C. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]

-